molecular formula C16H11I4NO5 B12325421 N-Formyl Thyroxine;N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-Tyrosine

N-Formyl Thyroxine;N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-Tyrosine

Cat. No.: B12325421
M. Wt: 804.88 g/mol
InChI Key: DNRNTTVIRGKKSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl Thyroxine involves multiple steps. One common method includes the formylation of thyroxine derivatives. For instance, N-Boc levothyroxine can be reacted with N,N-dimethylformamide and sodium hydride at low temperatures to yield N-Formyl Thyroxine . The reaction conditions typically involve maintaining the temperature at 0°C and stirring the reaction mixture for about 1.5 hours .

Industrial Production Methods

Industrial production methods for N-Formyl Thyroxine are not extensively documented. the synthesis generally follows similar multi-step processes used in laboratory settings, scaled up to meet industrial demands. These processes emphasize the importance of maintaining purity and minimizing impurities to meet stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-Formyl Thyroxine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Formyl Thyroxine can yield various iodinated derivatives, while reduction can lead to the formation of deiodinated compounds .

Scientific Research Applications

N-Formyl Thyroxine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl Thyroxine is unique due to its specific formyl group, which distinguishes it from other thyroid hormone analogs. This modification can influence its binding affinity and activity, making it a valuable tool in research .

Properties

Molecular Formula

C16H11I4NO5

Molecular Weight

804.88 g/mol

IUPAC Name

2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)

InChI Key

DNRNTTVIRGKKSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O

Origin of Product

United States

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